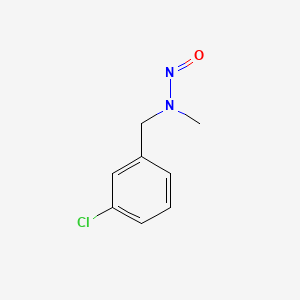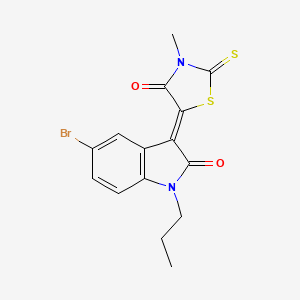
N-Nitroso-N-(3-chlorobenzyl)methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitroso-N-(3-chlorobenzyl)methylamine is a chemical compound with the molecular formula C8H9ClN2O. It belongs to the class of nitrosamines, which are characterized by the presence of a nitroso group (NO) bonded to a secondary amine. Nitrosamines are known for their potential carcinogenic properties and are often studied in the context of environmental and health sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Nitroso-N-(3-chlorobenzyl)methylamine can be synthesized through the nitrosation of secondary amines. One efficient method involves the use of tert-butyl nitrite (TBN) under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields . Another approach involves the use of the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions (NO+) under mild and homogeneous conditions .
Industrial Production Methods
Industrial production of this compound typically involves the large-scale nitrosation of secondary amines using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-Nitroso-N-(3-chlorobenzyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite for nitrosation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted nitrosamines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Nitroso-N-(3-chlorobenzyl)methylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other nitrosamines and related compounds.
Biology: The compound is studied for its mutagenic and carcinogenic properties, providing insights into the mechanisms of cancer development.
Medicine: Research on this compound contributes to understanding the potential health risks associated with nitrosamine exposure.
Mechanism of Action
The mechanism of action of N-Nitroso-N-(3-chlorobenzyl)methylamine involves its metabolic activation by cytochrome P450 enzymes. The resulting electrophiles can react with DNA to form covalent addition products (DNA adducts), which play a central role in carcinogenesis if not repaired . The compound’s molecular targets include DNA and various cellular proteins involved in metabolic pathways.
Comparison with Similar Compounds
N-Nitroso-N-(3-chlorobenzyl)methylamine can be compared with other nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). While all these compounds share the nitroso group, this compound is unique due to the presence of the 3-chlorobenzyl group, which influences its reactivity and biological activity . Similar compounds include:
- N-nitrosodimethylamine (NDMA)
- N-nitrosodiethylamine (NDEA)
- N-nitrosomorpholine (NMOR)
These compounds are also studied for their carcinogenic properties and environmental impact.
Properties
CAS No. |
98736-46-0 |
|---|---|
Molecular Formula |
C8H9ClN2O |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-methylnitrous amide |
InChI |
InChI=1S/C8H9ClN2O/c1-11(10-12)6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 |
InChI Key |
YALMLCXXHQHFJI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Cl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12008972.png)
![1,2,3,4,4a,5,7,8,9,10-Decahydro-6h-pyrido[1,2-a]quinolin-6-one](/img/structure/B12008973.png)


![(2-{(E)-[({4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B12008988.png)
![ethyl 2-{3-[(4-butoxyphenyl)carbonyl]-2-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12008990.png)

![2,5-Di(3-pyridinyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B12009001.png)

![N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12009024.png)
![N-methyl-2-[methyl(phenyl)sulfamoyl]-N-phenylacetamide](/img/structure/B12009031.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B12009061.png)

